molecular formula C24H21NO4 B8070983 Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-

Cat. No.: B8070983
M. Wt: 387.4 g/mol
InChI Key: WJYGHFHYZDDVFP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c25-13-15-7-1-2-8-16(15)22(23(26)27)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYGHFHYZDDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718785
Record name 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-15-6
Record name 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Acylation: The protected amino compound is then acylated with benzeneacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and acylation reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotected Amino Compound: Formed after removal of the Fmoc group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- has several scientific research applications:

    Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

    Medicinal Chemistry: Utilized in the development of peptide-based drugs.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules.

    Material Science: Used in the synthesis of peptide-based materials for various applications.

Mechanism of Action

The mechanism of action of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Fmoc-(4-aminophenyl)acetic acid (CAS 219640-94-5)
  • Molecular Formula: C₂₃H₁₉NO₄
  • Substituent Position : Para (4-)
  • Key Differences :
    • Reduced steric hindrance compared to the ortho isomer, enhancing reactivity in peptide coupling .
    • Lower molecular weight (373.41 g/mol vs. 387.43 g/mol) due to the absence of a methylene (-CH₂-) spacer between the Fmoc group and benzene ring.
Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 186320-08-1)
  • Molecular Formula: C₂₃H₁₉NO₄
  • Substituent Position : Meta (3-)
  • Key Differences: Intermediate steric effects between ortho and para isomers. Potential for unique electronic interactions due to meta substitution, altering solubility and acidity .

Functionalized Derivatives

Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)- (CAS 678991-14-5)
  • Molecular Formula: C₂₄H₁₈F₃NO₄
  • Unique Feature : Incorporates a trifluoromethyl (-CF₃) group at the 3-position.
  • Impact :
    • Increased lipophilicity (logP) and acidity (pKa = 3.24) due to the electron-withdrawing CF₃ group .
    • Enhanced metabolic stability in pharmaceutical applications.

Backbone Variants

Benzenebutanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 282524-78-1)
  • Molecular Formula: C₂₄H₂₁NO₄
  • Key Difference: Extended carbon chain (butanoic acid vs. acetic acid).
  • Impact :
    • Higher molecular weight (387.43 g/mol) identical to the target compound but with a longer aliphatic chain.
    • Altered solubility and flexibility in peptide backbones .

Physicochemical Properties

Property Target Compound (Ortho) Para Isomer CF₃ Derivative Butanoic Acid Analog
Molecular Weight 387.43 373.41 441.41 387.43
Substituent Position Ortho Para Ortho + CF₃ β-position
pKa ~3.5 (estimated) ~3.8 3.24 ~4.0
Solubility Moderate in DCM/THF Higher Lower Moderate

Biological Activity

Benzeneacetic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- (commonly referred to as Fmoc-amino acid derivatives) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C22H27NO4
  • Molecular Weight : 359.38 g/mol
  • CAS Number : 150256-42-1
  • Physical State : Solid
  • Melting Point : 213 °C (decomposes)
  • Solubility : Soluble in dimethylformamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and bioavailability, making it suitable for various applications in drug development.

Biological Activities

  • Antibacterial Activity
    • Research indicates that derivatives of benzeneacetic acid exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain Fmoc derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Streptococcus pneumoniae .
  • Anticancer Potential
    • The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth in vitro and in vivo models .
  • Enzyme Inhibition
    • Fmoc derivatives have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to bactericidal effects and highlights the potential use of these compounds in treating antibiotic-resistant infections .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC (μg/mL)Reference
AntibacterialStreptococcus pneumoniae0.008
AnticancerVarious cancer cell linesVaries
Enzyme InhibitionDNA gyraseIC50: 0.0033

Table 2: Physical Properties

PropertyValue
Molecular Weight359.38 g/mol
Melting Point213 °C (decomposes)
SolubilityDimethylformamide
Purity>96% (HPLC)

Case Studies

  • Study on Antibacterial Efficacy
    A recent study evaluated the antibacterial efficacy of various Fmoc derivatives against common pathogens. The results indicated that certain modifications to the benzeneacetic acid structure significantly enhanced antibacterial potency compared to traditional antibiotics like ampicillin .
  • Anticancer Mechanism Investigation
    Another study focused on the anticancer properties of the compound, demonstrating that it induces apoptosis in cancer cells through the activation of caspase pathways while sparing normal cells from toxicity . This selectivity is crucial for developing safer therapeutic agents.

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